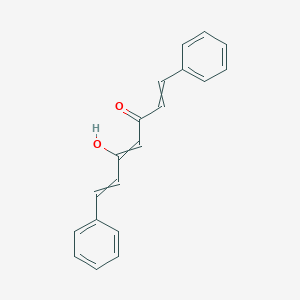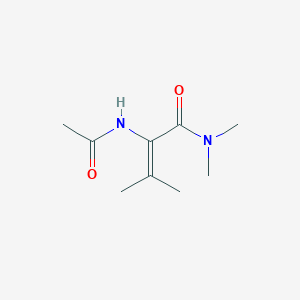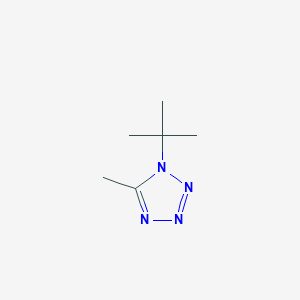![molecular formula C17H13N5OS B14367057 8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- CAS No. 93203-27-1](/img/structure/B14367057.png)
8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- is a complex organic compound that combines the structural features of quinolinol and tetrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- typically involves the condensation of 5-chloromethyl-8-quinolinol with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as triethylamine . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinolinol or tetrazole rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antioxidant agent.
Industry: Utilized in the development of corrosion inhibitors and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its biological effects
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Shares the tetrazole moiety and exhibits similar chemical reactivity.
5-Chloromethyl-8-quinolinol: Contains the quinolinol structure and is a precursor in the synthesis of the target compound
Uniqueness
8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]- is unique due to the combination of quinolinol and tetrazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
93203-27-1 |
|---|---|
Molecular Formula |
C17H13N5OS |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C17H13N5OS/c23-15-9-8-12(14-7-4-10-18-16(14)15)11-24-17-19-20-21-22(17)13-5-2-1-3-6-13/h1-10,23H,11H2 |
InChI Key |
WLAHLEKKJBPOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=C4C=CC=NC4=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Methyl-6-(2-methylpropyl)pyrimidin-2-yl]cyanamide](/img/structure/B14366989.png)


![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)


![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)

![5-Chloro-6-methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14367045.png)
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)

